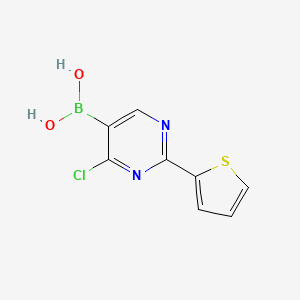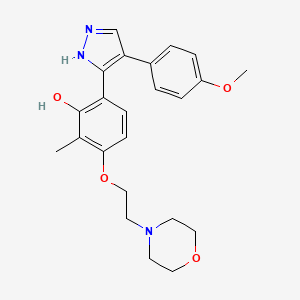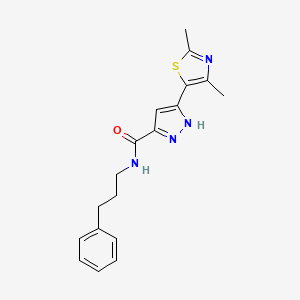![molecular formula C18H21F3N4O4S B14092876 1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione](/img/structure/B14092876.png)
1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6-trimethyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl and piperazine groups in its structure suggests it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-trimethyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,6-trimethyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3,6-trimethyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1,3,6-trimethyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to inhibition or activation of specific pathways. The piperazine ring may also play a role in modulating the compound’s biological activity by interacting with various proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-triazines: These compounds share a similar triazine ring structure and are known for their diverse biological activities.
Piperazine derivatives: Compounds containing the piperazine ring are widely used in pharmaceuticals for their ability to interact with various biological targets.
Uniqueness
1,3,6-trimethyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the combination of its trifluoromethyl and piperazine groups, which confer distinct chemical and biological properties. This combination allows for enhanced binding affinity and specificity, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H21F3N4O4S |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
1,3,6-trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H21F3N4O4S/c1-12-15(16(26)23(3)17(27)22(12)2)30(28,29)25-9-7-24(8-10-25)14-6-4-5-13(11-14)18(19,20)21/h4-6,11H,7-10H2,1-3H3 |
Clave InChI |
DUOQCLHDLZEAPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[3-(2-methoxyethyl)-1-methyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B14092804.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14092807.png)

![8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092821.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14092840.png)

![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092849.png)
![Methyl 4-(7-methyl-3,9-dioxo-2-propyl-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14092850.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092852.png)

![2-[(4-Fluorobenzyl)sulfanyl]quinazolin-4-ol](/img/structure/B14092862.png)
![{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B14092865.png)
![2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol](/img/structure/B14092868.png)
